molecular formula C23H27FN6O8 B12752087 Zabofloxacin D-aspartate CAS No. 1808295-63-7

Zabofloxacin D-aspartate

Cat. No.: B12752087
CAS No.: 1808295-63-7
M. Wt: 534.5 g/mol
InChI Key: OBWXDHHUYKIHDV-USSIZITKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zabofloxacin D-aspartate involves several steps, starting with the preparation of the core fluoroquinolone structure. The process typically includes the following steps:

    Formation of the core structure: The core structure of zabofloxacin is synthesized through a series of reactions involving cyclization and fluorination.

    Aspartate conjugation: The synthesized zabofloxacin is then conjugated with D-aspartate to form this compound.

Industrial Production Methods

The industrial production of this compound has been optimized to ensure high yield and quality. The process involves large-scale synthesis using high-performance liquid chromatography (HPLC) to monitor and control the purity of the product . The improved manufacturing methods have made it possible to produce this compound cost-effectively and efficiently .

Chemical Reactions Analysis

Types of Reactions

Zabofloxacin D-aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered antibacterial properties, while substitution reactions can produce modified compounds with different pharmacokinetic profiles .

Scientific Research Applications

Zabofloxacin D-aspartate has a wide range of scientific research applications, including:

Mechanism of Action

Zabofloxacin D-aspartate exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to their death . The compound’s dual-targeting mechanism enhances its efficacy against a broad spectrum of bacteria .

Properties

CAS No.

1808295-63-7

Molecular Formula

C23H27FN6O8

Molecular Weight

534.5 g/mol

IUPAC Name

(2R)-2-aminobutanedioic acid;1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H20FN5O4.C4H7NO4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;5-2(4(8)9)1-3(6)7/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);2H,1,5H2,(H,6,7)(H,8,9)/b23-14+;/t;2-/m.1/s1

InChI Key

OBWXDHHUYKIHDV-USSIZITKSA-N

Isomeric SMILES

CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.C([C@H](C(=O)O)N)C(=O)O

Canonical SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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